molecular formula C16H18FN5O3S B2363474 N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-18-7

N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2363474
CAS RN: 872597-18-7
M. Wt: 379.41
InChI Key: KESPYEMSFDGDEB-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide” is a complex organic molecule. It contains several functional groups, including an amine, a thioether, a pyrimidine ring, and a fluorobenzamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The other functional groups (amine, thioether, and fluorobenzamide) would be attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amine and the fluorobenzamide could influence its solubility in different solvents .

Scientific Research Applications

Comprehensive Analysis of N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide Applications

Anticancer Activity: The compound’s structure, which includes a 2-aminothiazole moiety, is significant in drug development for its anticancer properties. The 2-aminothiazole scaffold is a part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs have shown potent inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Effectiveness: Compounds with the 2-aminothiazole core have been documented to possess strong antimicrobial properties. They are effective against a broad spectrum of microbial pathogens, which makes them valuable in the development of new antimicrobial agents .

Anti-inflammatory Properties: The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented. They can be used to treat inflammation-related disorders, providing a basis for the development of new anti-inflammatory drugs .

Antioxidant Capabilities: These compounds also exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is particularly important in the prevention of diseases that are caused by free radicals .

Antiviral Applications: 2-Aminothiazole-based compounds have shown effectiveness in inhibiting viral replication, which can be leveraged in antiviral drug development. Their structural variations allow for targeted action against specific viruses .

Anticonvulsant Effects: The structural framework of the compound suggests potential use in the treatment of convulsive disorders. Derivatives of 2-aminothiazole have been explored for their anticonvulsant activities, which could lead to new treatments for epilepsy and related conditions .

Antidiabetic Potential: Research indicates that 2-aminothiazole derivatives may have applications in managing diabetes. Their ability to modulate biological pathways related to glucose metabolism can be harnessed to develop new antidiabetic medications .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Its biological activity, if any, would likely depend on how its structure interacts with biological targets .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3S/c1-8(2)19-11(23)7-26-16-21-13(18)12(15(25)22-16)20-14(24)9-5-3-4-6-10(9)17/h3-6,8H,7H2,1-2H3,(H,19,23)(H,20,24)(H3,18,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESPYEMSFDGDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

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